molecular formula C9H8BrClO2 B1427061 Methyl 5-(bromomethyl)-2-chlorobenzoate CAS No. 16220-99-8

Methyl 5-(bromomethyl)-2-chlorobenzoate

Cat. No. B1427061
CAS RN: 16220-99-8
M. Wt: 263.51 g/mol
InChI Key: CATAJHNFXWLJRA-UHFFFAOYSA-N
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Description

“Methyl 5-(bromomethyl)-2-chlorobenzoate” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound’s properties and characteristics can be influenced by its molecular structure and the presence of functional groups.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 5-(bromomethyl)-2-chlorobenzoate”. However, bromomethylation is a common reaction in organic chemistry, often involving the use of brominating agents3. It’s worth noting that the exact synthesis process can vary depending on the specific reactants and conditions used456.



Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Unfortunately, I couldn’t find specific information on the molecular structure of "Methyl 5-(bromomethyl)-2-chlorobenzoate"789.



Chemical Reactions Analysis

The chemical reactions of “Methyl 5-(bromomethyl)-2-chlorobenzoate” would depend on its molecular structure and the conditions under which the reactions occur. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound310.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, I couldn’t find specific information on the physical and chemical properties of "Methyl 5-(bromomethyl)-2-chlorobenzoate"2141516.


Scientific Research Applications

  • Synthesis of Heteroditopic Ligands : This compound is used in the one-pot halomethylation of 5-substituted salicylaldehydes. This process is a convenient method for attaching functional arms to salicylaldehydes, which are then used in organic and coordination chemistry. This technique is instrumental in creating heteroditopic ligands that can act as receptors for metal salts (Wang et al., 2006).

  • Drug Synthesis (Dapagliflozin) : A significant application is in the synthesis of the antidiabetic drug Dapagliflozin. Through a series of chemical reactions, 5-bromo-2-chlorobenzoic acid is converted into this drug, demonstrating the compound's utility in pharmaceutical synthesis (Jie Yafei, 2011).

  • Key Intermediate in Rupatadine Synthesis : It serves as a key intermediate in the synthesis of rupatadine, a medication used to treat allergic rhinitis and urticaria. A new preparation method for this compound has been reported, highlighting its importance in pharmaceutical manufacturing (Guo et al., 2015).

  • Synthesis of Porphyrins : The compound plays a role in the synthesis of porphyrins, which are important in various biochemical processes. Its derivatives are used as intermediates in the Johnson regioselective synthesis of porphyrins (Paine et al., 1988).

  • Crystal Structure Analysis : Its derivatives have been used in crystallography to study molecular interactions and structural formations, providing insights into molecular design and materials science (Ebersbach et al., 2022).

  • Pilot Plant Synthesis for Scalable Processes : Its scalability in the production process has been explored, highlighting its application in larger-scale chemical manufacturing. This research focuses on developing efficient and practical methods for synthesizing this compound in a pilot plant setting (Hickey et al., 2005).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, I couldn’t find specific information on the safety and hazards of "Methyl 5-(bromomethyl)-2-chlorobenzoate"17151.


Future Directions

The future directions for research on “Methyl 5-(bromomethyl)-2-chlorobenzoate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards1819.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemical expert.


properties

IUPAC Name

methyl 5-(bromomethyl)-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAJHNFXWLJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(bromomethyl)-2-chlorobenzoate

Synthesis routes and methods

Procedure details

A mixture of methyl 2-chloro-5-methylbenzoate (3.0 g, 16.2 mmol), N-bromosuccinimide (3.0 g, 17.0 mmol), and benzoyl peroxide (catalytic) in anhydrous carbon tetrachloride (50 mL) was stirred at reflux overnight. Dichloromethane (50 mL) was added after cooling to room temperature. The mixture was extracted with 1 N NaOH (2×100 mL). The organic layer was recovered, dried over MgSO4, filtered, evaporated, and dried in vacuo, affording methyl 5-(bromomethyl)-2-chlorobenzoate (4.06 g, 95% yield). The product was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Leonard, A Wajngurt, W Tschannen… - Journal of Medicinal …, 1967 - ACS Publications
January 20, 1066 the possibility Unit mi amino acid derivative of a pharmacologically active moiety would penetrate< 0 sites not reachedby the parent compound has not been ex-plored…
Number of citations: 12 pubs.acs.org
J Zhou, M Ji, H Yao, R Cao, H Zhao, X Wang… - Organic & …, 2018 - pubs.rsc.org
Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed and synthesized as PARP-1/2 inhibitors. Structure–activity relationships were …
Number of citations: 47 pubs.rsc.org
O Bobileva, R Bobrovs, EE Sirma, I Kanepe, AL Bula… - Molecules, 2023 - mdpi.com
SARS-CoV-2 nsp14 guanine-N7-methyltransferase plays an important role in the viral RNA translation process by catalyzing the transfer of a methyl group from S-adenosyl-methionine (…
Number of citations: 5 www.mdpi.com
D Gheidari, M Mehrdad, S Maleki - Sustainable Chemistry and Pharmacy, 2022 - Elsevier
Quinazoline-2,4(1H,3H)-dione is a major class of N-fused heterocyclic with a wide range of biological functions, including anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, …
Number of citations: 4 www.sciencedirect.com

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